molecular formula C16H25NO3 B1676771 Moxisylyte CAS No. 54-32-0

Moxisylyte

Cat. No. B1676771
CAS RN: 54-32-0
M. Wt: 279.37 g/mol
InChI Key: VRYMTAVOXVTQEF-UHFFFAOYSA-N
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Description

Moxisylyte, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . It was developed by the Japanese company Fujirebio and the American company Iolab in the late 80s . It is approved for the symptomatic management of sequelae of cerebral infarction or hemorrhage . It is also used for the reversal of phenylephrine-induced mydriasis in patients who have narrow anterior angles and are at risk of developing an acute attack of angle-closure glaucoma . In France, it is approved as the first drug for the treatment of impotence .


Synthesis Analysis

Moxisylyte is a prodrug, rapidly transformed into an active metabolite in plasma (Deacetylmoxisylyte or DAM). Elimination of the active metabolite occurs by N-demethylation, sulpho- and glucuroconjugation .


Molecular Structure Analysis

The molecular formula of Moxisylyte is C16H25NO3 . Its molecular weight is 279.37 g/mol . The IUPAC name for Moxisylyte is [4- [2- (dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate .


Chemical Reactions Analysis

Moxisylyte is a vasodilator that works as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .


Physical And Chemical Properties Analysis

Moxisylyte has a molecular formula of C16H25NO3 and a molecular weight of 279.37 g/mol . It is a monoterpenoid .

Future Directions

Moxisylyte has been shown to be effective in the urological field due to its ability to modulate the urethral pressure . It has also been used for the treatment of impotence . Future research may explore other potential applications of this drug.

properties

IUPAC Name

[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMTAVOXVTQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023339
Record name Moxisylyte
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Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

371ºC at 760 mmHg
Record name Moxisylyte
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Solubility

>47.4 ug/ml
Record name Moxisylyte
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Mechanism of Action

Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity.
Record name Moxisylyte
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Product Name

Moxisylyte

CAS RN

54-32-0, 964-52-3
Record name Moxisylyte
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Record name Moxisylyte hydrochoride
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Record name Moxisylyte
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Record name MOXISYLYTE
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Melting Point

145ºC
Record name Moxisylyte
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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